molecular formula C16H21N3S B1370980 4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine CAS No. 1098360-51-0

4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Cat. No. B1370980
CAS RN: 1098360-51-0
M. Wt: 287.4 g/mol
InChI Key: VJYWBKSFDYPDMJ-UHFFFAOYSA-N
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Description

“4-Benzylpiperidine” is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .


Synthesis Analysis

The synthesis of “4-Benzylpiperidine” can be achieved by reacting 4-Cyanopyridine with toluene to give 4-benzylpyridine . The pyridine ring is then hydrogenated catalytically to complete the synthesis .


Molecular Structure Analysis

The molecular structure of “4-Benzylpiperidine” is represented by the formula C12H17N . The SMILES string representation is C1CNCCC1CC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate” include a molecular weight of 372.54 and an empirical formula of C23H36N2O2 . It is a solid compound .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Amnerkar et al. (2015) involved synthesizing a series of compounds similar to 4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. These compounds were tested for antibacterial, antifungal, and anthelmintic activities, showing significant antimicrobial activity against various bacterial and fungal strains, as well as anthelmintic activity against earthworm species (Amnerkar, Bhongade, & Bhusari, 2015).

Anticancer Agents

Research by Nofal et al. (2014) synthesized derivatives of benzimidazole–thiazole, closely related to the 4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine structure. These compounds showed promising anticancer activity against HepG2 and PC12 cancer cell lines (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).

Corrosion Inhibition Studies

Nayak and Bhat (2023) investigated benzothiazole derivatives, similar to 4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, for their corrosion inhibition potential. These compounds demonstrated excellent bioactivities and showed significant corrosion inhibition effects (Nayak & Bhat, 2023).

Plant Growth Regulatory and Antifungal Activities

Yu, Shao, and Fang (2007) synthesized N-substituted benzylidene-4-ferrocenyl-1,3-thiazole-2-amine derivatives, showing some degree of plant growth regulatory and antifungal activities (Yu, Shao, & Fang, 2007).

Security Ink Application

A novel V-shaped molecule closely related to 4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine demonstrated potential as a security ink due to its unique morphological and fluorochromic properties. This was highlighted in a study by Lu and Xia (2016) (Lu & Xia, 2016).

Safety And Hazards

The safety information for “tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate” includes hazard statements such as H315, H319, and H413 . Precautionary statements include P305 + P351 + P338 .

properties

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S/c17-16-18-15(12-20-16)11-19-8-6-14(7-9-19)10-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYWBKSFDYPDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

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